Nizofenone is a synthetic imidazole derivative investigated for its neuroprotective properties. [, ] It has been studied extensively for its potential to mitigate the damaging effects of cerebral ischemia, a condition where blood flow to the brain is restricted, leading to oxygen and glucose deprivation. [, ]
One practical synthesis method for Nizofenone starts with 1-benzyl-imidazole, which is converted to 1-benzyl-2-diethylaminomethyl-imidazole. [] This intermediate then reacts with 2,2'-chloro-5-nitro-dibenzone to yield Nizofenone. [] This method boasts a 71.3% overall yield and 99.0% purity. [] Another study describes the synthesis of 1-benzoyl-2-(chlormethy) limidazole, a key intermediate of Nizofenone. [] This process involves substitution, acylation, reduction, and halogenation reactions, resulting in a 45.32% overall yield. []
Nizofenone's neuroprotective effects are attributed to multiple mechanisms. One key aspect is its ability to ameliorate the energy imbalance in ischemic brain tissue by reducing energy demands and preserving energy supplies. [] Nizofenone demonstrably mitigates various pathophysiologic events during ischemia: []
Furthermore, Nizofenone exhibits radical-scavenging action comparable to vitamin E, effectively inhibiting lipid peroxidation caused by oxygen radicals. [, , ] It also demonstrates the ability to stimulate prostacyclin synthesis, a beneficial effect in ischemic conditions. [] Studies also suggest a potential role in blocking volume-sensitive chloride channels in glial cells, further contributing to its neuroprotective effects by reducing glutamate release. []
These studies have consistently demonstrated the neuroprotective effects of Nizofenone, showing its potential to reduce brain damage and improve functional outcomes. []
Clinically, pioneering double-blind studies have investigated Nizofenone's efficacy in acute subarachnoid hemorrhage (SAH) patients. [, , , , ] These studies indicate that Nizofenone can be beneficial in preventing delayed ischemic neurological deficits caused by vasospasm, a common complication of SAH. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: